Pararosaniline Hydrochloride

Descripción

Historical Context and Evolution of Pararosaniline Hydrochloride Applications

The history of this compound is intrinsically linked to the development of synthetic dyes in the 19th century. Initially prized for its coloring properties in the textile and paper industries, its scientific applications soon became apparent. researchgate.netresearchgate.net One of its earliest and most enduring roles in academic research is as a primary component of the Schiff reagent, developed by Hugo Schiff in the 1860s. quora.comgoogle.comwikipedia.org This reagent provided a novel method for the colorimetric detection of aldehydes, a fundamental reaction that remains in use today. quora.comwikipedia.org

Over time, the applications of this compound evolved and expanded. In the field of microbiology, it became a key component of Basic Fuchsin, a staining mixture used for the visualization of bacteria and other microorganisms. scbt.comsigmaaldrich.com Its ability to stain specific cellular structures, such as the beta cells of pancreatic islets, further solidified its importance in histological and cytological studies. wikipedia.orgfishersci.ca The 20th century saw its adaptation for environmental analysis, particularly for the quantitative determination of sulfur dioxide in the atmosphere, a method that became a standard in air quality monitoring. wikipedia.orgscirp.org Recent research continues to explore new applications, including its use in the development of advanced materials for environmental remediation and as a tool in forensic science for the development of latent fingerprints. researchgate.netnih.gov

Significance of this compound in Contemporary Scientific Disciplines

In modern scientific research, this compound continues to be a valuable compound across multiple disciplines.

Analytical Chemistry: It remains a cornerstone for the qualitative and quantitative analysis of various chemical species. The Schiff test, which utilizes this compound, is a classic and reliable method for detecting aldehydes. wikipedia.orgfishersci.ca Furthermore, it is employed in spectrophotometric methods for the determination of substances like formaldehyde (B43269), ozone, sulfites, and sulfur dioxide. researchgate.netnih.govnih.gov Its pH-responsive nature and distinct color change are leveraged in the development of sensitive analytical assays. medchemexpress.com

Microbiology and Histology: As a principal component of Basic Fuchsin, this compound is indispensable for various staining procedures. scbt.comsigmaaldrich.comsigmaaldrich.com It is used to stain bacteria, enabling their identification and classification, and to visualize specific tissue components, such as mucopolysaccharides in the Periodic acid-Schiff (PAS) reaction. avantorsciences.com Its utility extends to staining specific cell types, aiding in both research and diagnostics. gspchem.com

Environmental Science: The compound plays a role in monitoring and mitigating environmental pollution. Its reaction with sulfur dioxide provides a basis for air quality analysis. researchgate.nettandfonline.com More recently, research has focused on using this compound as a target compound in studies aimed at developing new adsorbent materials for the removal of dyes from wastewater, addressing a significant environmental concern. nih.gov

Materials Science and Forensic Science: Emerging research has demonstrated the potential of this compound in the development of new materials. For instance, it has been used to create organophilic montmorillonites for the visualization of latent fingerprints on non-porous surfaces, showcasing its utility in forensic investigations. researchgate.net

Synonyms and Chemical Nomenclature in Scholarly Literature

In academic and commercial literature, this compound is known by a variety of names, which can sometimes lead to confusion. A clear understanding of its nomenclature is essential for researchers.

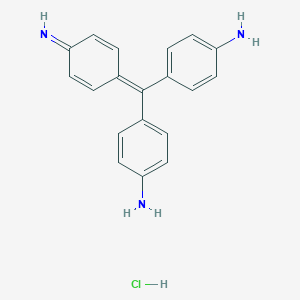

The systematic IUPAC name for the compound is 4-[(4-aminophenyl)-(4-iminocyclohexa-2,5-dien-1-ylidene)methyl]aniline;hydrochloride. fishersci.ca However, it is more commonly referred to by a number of synonyms.

| Common Synonyms | Other Identifiers |

| Basic Red 9 | C.I. 42500 wikipedia.orgcaymanchem.com |

| Parafuchsin | CAS Number: 569-61-9 wikipedia.orgglentham.com |

| p-Rosaniline hydrochloride | EC Number: 209-321-2 sigmaaldrich.comglentham.com |

| Paramagenta hydrochloride | Molecular Formula: C₁₉H₁₈ClN₃ worlddyevariety.com |

It is also important to note that this compound is the primary component of mixtures known as Basic Fuchsin. scbt.comsigmaaldrich.comsigmaaldrich.com While the terms are sometimes used interchangeably, Basic Fuchsin can also contain other related triarylmethane dyes like rosaniline, new fuchsin, and magenta II. wikipedia.orgnih.gov

Structure

2D Structure

Propiedades

IUPAC Name |

4-[(4-aminophenyl)-(4-iminocyclohexa-2,5-dien-1-ylidene)methyl]aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3.ClH/c20-16-7-1-13(2-8-16)19(14-3-9-17(21)10-4-14)15-5-11-18(22)12-6-15;/h1-12,20H,21-22H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUQPZRLQQYSMEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=N)C=CC1=C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3.ClH, C19H18ClN3 | |

| Record name | PARAROSANILINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20832 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

479-73-2 (Parent) | |

| Record name | C.I. Basic Red 9 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000569619 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1021247 | |

| Record name | C.I. Basic Red 9 monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pararosaniline hydrochloride appears as colorless to red crystals or green powder. (NTP, 1992), Red or green solid; [CAMEO] | |

| Record name | PARAROSANILINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20832 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | C.I. Basic Red 9 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2431 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 0.1 mg/mL at 68 °F (NTP, 1992), SOL IN ALCOHOL; VERY SLIGHTLY SOL IN WATER & ETHER, Soluble in water (2-3 mg/ml), ethanol (2-25 mg/ml) ethylene glycol methyl ether (50-70 mg/ml) and methanol | |

| Record name | PARAROSANILINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20832 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | C.I. BASIC RED 9 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2952 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS TO RED CRYSTALS, Dark-green crystalline powder | |

CAS No. |

569-61-9 | |

| Record name | PARAROSANILINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20832 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pararosaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=569-61-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. Basic Red 9 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000569619 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pararosaniline hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10460 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 4,4'-[(4-imino-2,5-cyclohexadien-1-ylidene)methylene]bis-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Basic Red 9 monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-(4-iminocyclohexa-2,5-dienylidenemethylene)dianiline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.475 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PARAROSANILINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/444C2M8JKN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | C.I. BASIC RED 9 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2952 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

514 to 518 °F (decomposes) (NTP, 1992), 268-270 °C (decomposes) | |

| Record name | PARAROSANILINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20832 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | C.I. BASIC RED 9 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2952 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Advanced Synthetic Methodologies and Chemical Modifications of Pararosaniline Hydrochloride

Established Synthesis Routes for Pararosaniline Hydrochloride

The production of this compound can be achieved through several established chemical pathways. These routes primarily involve condensation and oxidation reactions, which have been optimized for both laboratory and industrial-scale synthesis.

A primary and well-documented method for synthesizing this compound is through the condensation reaction of aniline (B41778) with para-aminobenzaldehyde. smolecule.comwikipedia.org This reaction is typically performed under acidic conditions, which facilitate the electrophilic substitution and subsequent dehydration steps to form the characteristic triarylmethane structure. smolecule.com Another synthetic approach involves a threefold Schiff base condensation reaction between the reduced leuco form of this compound salt and a suitable aldehyde. thieme-connect.comucy.ac.cy

An alternative and widely used synthetic route involves the oxidation of pararosaniline precursors. Specifically, the oxidation of 4,4'-bis(aminophenyl)methane in the presence of aniline yields the pararosaniline cation. smolecule.comwikipedia.org This process relies on an oxidizing agent to facilitate the formation of the central carbon atom and the extended conjugated system that gives the dye its color. The reaction conditions for these industrial-scale methods are carefully optimized to maximize yield and purity.

Functionalization Strategies for this compound

The structure of pararosaniline, with its three primary amino groups, offers multiple sites for chemical modification. researchgate.netresearchgate.net These functionalization strategies are aimed at altering the molecule's physical and chemical properties, such as solubility, to create derivatives for specific applications.

The amino groups on the pararosaniline molecule are nucleophilic and can be directly coupled with various functional groups. researchgate.net A notable example is the derivatization with halogenated fatty acids, which leads to the formation of amides. researchgate.netresearchgate.net This reaction can be carried out in a one-pot procedure at room temperature using fatty acid chlorides derived from sources like sunflower oil, with a base catalyst. researchgate.netmdpi.com The successful formation of the amide linkage is confirmed by the appearance of characteristic bands in the FTIR spectrum. mdpi.com

A key goal of functionalizing the hydrophilic pararosaniline molecule is the creation of amphiphilic dyes. researchgate.netmdpi.com By introducing long hydrocarbon chains via fatty acid chlorides, the resulting derivative gains hydrophobic character. mdpi.com This modification results in a dye that exhibits solubility in both aqueous and non-polar (oil) systems. researchgate.netresearchgate.netmdpi.com The synthesis of these amphiphilic derivatives expands the applicability of pararosaniline beyond purely polar environments. researchgate.net The process involves reacting pararosaniline with fatty acid chlorides in a solvent like tetrahydrofuran (B95107) (THF) with a catalyst such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH). mdpi.com

Purification and Characterization Techniques in Synthetic Studies

Ensuring the purity of synthesized this compound and its derivatives is crucial for their intended applications. A variety of analytical techniques are employed to purify and characterize these compounds.

A patented method for purifying industrial-grade this compound involves several steps. google.com Initially, the industrial product is dissolved in a hydrochloric acid solution and heated. google.com After cooling and filtration, a sodium hydroxide solution is added to neutralize the mixture, causing a purple crystalline precipitate to form. google.com This precipitate is then washed and reacted with hydrochloric acid under heat to yield the final, purified yellow-green needle-like crystals. google.com Another purification technique involves extraction with 1-butanol (B46404) to remove impurities. alaska.gov

The characterization of this compound and its derivatives is accomplished using several analytical methods. High-Performance Liquid Chromatography (HPLC) is used to determine the purity of the compound, with detection limits as low as 0.17 ng/mL. researchgate.net Spectrophotometry is another key technique; the absorbance of pararosaniline solutions can be measured at specific wavelengths, such as 540 nm or 549 nm, to determine concentration or study its reaction with other substances. medchemexpress.com Fourier-transform infrared spectroscopy (FTIR) is utilized to identify functional groups and confirm chemical modifications, such as the formation of amide bonds during derivatization. mdpi.com Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about the molecule. fujifilm.com

Spectroscopic and Analytical Chemistry Research of Pararosaniline Hydrochloride

Spectrophotometric Analysis of Pararosaniline Hydrochloride

Spectrophotometry is a widely used technique for the analysis of this compound, leveraging its ability to absorb light in the visible region of the electromagnetic spectrum.

The maximum absorption wavelength (λmax) of this compound is a critical parameter for its quantification and characterization. In aqueous solutions, the optical absorption spectrum of this compound shows a maximum absorption band at approximately 546 nm. researchgate.netnih.gov However, the λmax can be influenced by the solvent and the specific conditions of the analysis. For instance, in a 1-butanol (B46404) solution, the λmax has been observed at 560 nm. researchgate.netnih.gov

Different studies have reported slight variations in the λmax, which can be attributed to the specific instrumentation and analytical conditions used. For example, some sources report a λmax of 549 nm at an optimal pH of 0.48. medchemexpress.comchemondis.com Other reported values for the λmax of this compound in different media include 542 nm, 539.5 nm, and a range of 538.0 to 541.0 nm in water. sielc.comyru.ac.thavantorsciences.com In the context of specific applications, such as the determination of the compound in workplace air using HPLC, a detection wavelength of 544 nm has been employed. researchgate.netnih.govresearchgate.netnih.gov When immobilized in a sol-gel matrix for sensor applications, the λmax of the pararosaniline-formaldehyde product was found to be 576.42 nm. researchgate.netscirp.org

The UV-Vis spectrum of pararosaniline can also exhibit absorption maxima at lower wavelengths, such as 204 nm, 236 nm, and 288 nm, though the primary absorption peak in the visible region is most commonly used for analysis. sielc.com

Table 1: Reported Maximum Absorption Wavelengths (λmax) of this compound

| Wavelength (nm) | Solvent/Condition |

| 549 | Acidified reagent, pH 0.48 medchemexpress.comchemondis.com |

| 546 | Aqueous solution researchgate.netnih.gov |

| 542 | Acidic mobile phase (pH ≤ 3) sielc.com |

| 544 | HPLC analysis researchgate.netnih.govresearchgate.netnih.gov |

| 539.5 | Aqueous solution for formaldehyde (B43269) detection yru.ac.th |

| 560 | 1-butanol solution researchgate.netnih.gov |

| 576.42 | Sol-gel matrix with formaldehyde researchgate.netscirp.org |

| 204, 236, 288 | Acidic mobile phase (pH ≤ 3) sielc.com |

The spectroscopic properties of this compound are highly dependent on the pH of the solution. medchemexpress.comchemondis.com As a pH-responsive dye, its color and maximum absorption wavelength are significantly affected by changes in acidity. medchemexpress.comchemondis.com For instance, in an acidified this compound reagent, the optimal pH for color development and maximum absorption is 0.48. medchemexpress.comchemondis.com

In acidic mobile phases with a pH of 3 or lower, the UV-Vis spectrum of pararosaniline is stable and can be reliably measured. sielc.com The pH of a this compound solution can naturally be around 5.91, and upon adsorption to certain materials, the pH of the solution can increase. nih.gov For specific applications, such as the adsorptive removal of the dye, the pH can be adjusted to a range of 6.4 to 9.0 to achieve maximum uptake. nih.gov In the development of chemical sensors, the optimal operational pH for the reaction of pararosaniline with formaldehyde in a sol-gel matrix was found to be 4. researchgate.netscirp.org

Chromatographic Techniques for this compound Quantification and Separation

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are essential for the precise quantification and separation of this compound from complex mixtures.

HPLC is a robust and sensitive method for the determination of this compound. researchgate.netnih.gov A common application is the analysis of the compound in workplace air, where it is collected on a filter, eluted with a solvent like methanol (B129727), and then analyzed by HPLC with a diode array detector (DAD). researchgate.netnih.govresearchgate.netnih.gov For such analyses, a detection wavelength of 544 nm is typically used. researchgate.netnih.govresearchgate.netnih.gov

A specific HPLC method for determining this compound in air utilizes an Ultra C18 column at a temperature of 23°C. nih.govresearchgate.netnih.gov The mobile phase often consists of a mixture of methanol and a dilute acid, such as 0.1% phosphoric acid, in a ratio of 95:5 (v/v), with a flow rate of 0.6 mL/min. nih.govresearchgate.netnih.gov This method has been shown to effectively separate this compound from other compounds like aniline (B41778), nitrobenzene, and 4-toluidine. researchgate.netnih.gov The limit of detection (LOD) and limit of quantification (LOQ) for this method have been reported to be as low as 0.17 ng/mL and 0.51 ng/mL, respectively. nih.govresearchgate.netnih.gov

Another HPLC method for separating pararosaniline and other basic dyes like Ethyl Red and Crystal Violet uses a Primesep 100 mixed-mode stationary phase column. sielc.comsielc.com The mobile phase in these methods is typically a mixture of acetonitrile (B52724) and water with a sulfuric acid or phosphoric acid buffer. sielc.comsielc.comsielc.com Detection can be performed in the visible range at wavelengths such as 520 nm or 540 nm. sielc.comsielc.com

Table 2: HPLC Methods for this compound Analysis

| Column | Mobile Phase | Detection Wavelength (nm) | Application |

| Ultra C18 | Methanol:0.1% Phosphoric Acid (95:5, v/v) | 544 | Determination in workplace air nih.govresearchgate.netnih.gov |

| Primesep 100 | Acetonitrile/Water (50/50) with 0.2% H₃PO₄ | 520 | Separation from Ethyl Red sielc.com |

| Primesep 100 | Acetonitrile/Water (80/20) with 0.2% H₃PO₄ | 540 | Separation from Crystal Violet and Crystal Violet Lactone sielc.com |

Gas chromatography (GC) is a powerful technique for separating volatile compounds. thermofisher.com For non-volatile substances like this compound, a derivatization step is necessary to convert them into volatile compounds suitable for GC analysis. academicjournals.org Mass spectrometry (MS), often coupled with GC (GC-MS), is used for the identification and structural elucidation of compounds by measuring their mass-to-charge ratio. imist.ma

While direct GC-MS analysis of this compound is not standard due to its non-volatile nature, the technique is invaluable for analyzing related compounds or degradation products. researchgate.net GC-MS can be operated in full scan mode to identify unknown compounds or in selected ion monitoring (SIM) mode for targeted analysis. thermofisher.com The combination of GC with tandem mass spectrometry (GC-MS/MS) provides even higher selectivity and sensitivity for trace analysis. lancashire.ac.uk

Advanced Chemical Sensing and Detection Methodologies Utilizing this compound

This compound is a key reagent in the development of advanced chemical sensors, particularly for the detection of formaldehyde. yru.ac.thresearchgate.netscirp.org One such application is an optical chemical sensor where pararosaniline is immobilized in a sol-gel matrix made from tetraethyl orthosilicate (B98303) (TEOS). researchgate.netscirp.org

In the presence of formaldehyde, the pararosaniline in the sol-gel matrix undergoes a reaction that results in a color change from purple to yellow. researchgate.netscirp.org This color change can be measured spectrophotometrically to quantify the amount of formaldehyde. researchgate.netscirp.org These sensors have been shown to have a linear response over a concentration range of 0-100 ppm of formaldehyde, with a limit of detection (LOD) of 0.504 ppm and a limit of quantification (LOQ) of 1.680 ppm. researchgate.netscirp.org The sensor operates optimally at a pH of 4 and has a rapid response time. researchgate.netscirp.org

Pararosaniline is also used in the well-known Schiff test for the colorimetric detection of aldehydes. wikipedia.org Furthermore, it is employed for the detection of sulfur dioxide. wikipedia.org

Colorimetric Sensor Development with this compound

This compound is a well-established chromogenic reagent utilized in the development of colorimetric sensors for the detection of various chemical species, most notably sulfite (B76179) and formaldehyde. acs.orgresearchgate.net The fundamental principle of these sensors lies in the distinct color change that this compound undergoes in the presence of the target analyte, which can be quantified using spectrophotometry or even visually.

The reaction with sulfites, often in the presence of formaldehyde, results in the formation of a highly conjugated alkyl amino sulfonic acid, which presents a rich purple color. acs.orgjlu.edu.cn This colorimetric reaction is sensitive and has been adapted for various analytical platforms. For instance, a novel optical sensor for sulfite determination in food extracts was developed by immobilizing acidified this compound on a Nafion cation exchanger membrane. In a formaldehyde medium, the pale purple film turns a rich purple in the presence of sulfite, with the change in absorbance measured at 588 nm. acs.orgjlu.edu.cn This method demonstrates a linear response over a wide concentration range for sulfite, with a limit of detection (LOD) of 0.084 ppm and a limit of quantification (LOQ) of 0.280 ppm (as SO2 equivalent). jlu.edu.cn A key advantage of this optical sensor is its insensitivity to turbidity and colored components in complex food matrices, allowing for rapid and simple analysis without extensive sample pretreatment. acs.orgjlu.edu.cn

Similarly, this compound is a key reagent in the detection of formaldehyde. researchgate.net The reaction between this compound and formaldehyde produces a purple-colored product. nih.gov This has been exploited in the development of a visual detection method for formaldehyde, with the intensity of the purple color correlating to the formaldehyde concentration. nih.gov Research has also focused on developing portable and low-cost paper-based sensors for detecting sulfur dioxide (SO2) gas. lookchem.comresearchgate.net These sensors utilize fuchsine dyes, including this compound, which decolorize in the presence of SO2. lookchem.comresearchgate.net To enhance sensitivity, hydrophobic derivatives of this compound have been synthesized, such as pararosaniline bis(trifluoromethane)sulfonamide, which exhibits improved photophysical properties. lookchem.com

The versatility of this compound extends to its use in microstructured optical fibers (MOFs) for sensing applications. nih.gov A dip sensing platform for quantifying free sulfites in wine has been demonstrated using a colorimetric reaction within a suspended-core optical fiber. nih.gov The reaction between pararosaniline, formaldehyde, and sulfites produces a deep violet color, and the absorbance is measured spectroscopically. nih.gov This technique allows for the analysis of small sample volumes with high sensitivity. nih.gov

Table 1: Performance Characteristics of this compound-Based Colorimetric Sensors

| Analyte | Sensor Type/Matrix | Detection Principle | Linear Range | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|---|

| Sulfite | Optical sensor (immobilized on Nafion membrane) | Formation of a purple alkyl amino sulfonic acid | Wide concentration range | 0.084 ppm (as SO2) | jlu.edu.cn |

| Formaldehyde | Visual method | Formation of a purple product | 0.75 - 30 ppm | 0.25 ppm | nih.gov |

| Sulfur Dioxide (SO2) | Paper-based sensor | Decolorization of the dye | Not specified | Not specified | lookchem.comresearchgate.net |

| Free Sulfites | Microstructured optical fiber (MOF) | Formation of a deep violet color | Not specified | Not specified | nih.gov |

Sol-Gel Matrix Immobilization for this compound Sensors

The immobilization of this compound within a sol-gel matrix is a significant advancement in the development of robust and reusable chemical sensors. The sol-gel process, particularly using tetraethyl orthosilicate (TEOS) as a precursor, creates a porous, optically transparent, and chemically inert glass-like network that can physically entrap the reagent molecules while allowing the analyte to diffuse in and react. researchgate.netnih.govdergipark.org.tr This technique offers several advantages, including enhanced thermal and chemical stability, simplicity of preparation, and the flexibility to control the pore size and geometry of the matrix. researchgate.netdergipark.org.tr

A notable application of this technology is in the creation of optical chemical sensors for the detection of formaldehyde. researchgate.netdergipark.org.trdntb.gov.ua When pararosaniline is immobilized in a TEOS-based sol-gel matrix, it can be used to detect formaldehyde in food samples. researchgate.netdergipark.org.trdntb.gov.ua The sensor operates on the principle of a color change from purple to yellow upon contact with a food sample containing formaldehyde, also known as formalin. researchgate.netdergipark.org.tr The resulting optical signal can be used for the quantitative determination of formaldehyde. researchgate.netdergipark.org.tr

Research has detailed the performance characteristics of such sensors. For example, one study reported a chemo-optical sensor with a maximum wavelength of 576.42 nm, a linear range of 0 - 100 ppm, and a high linearity coefficient (R² = 0.999). dntb.gov.ua The limit of detection (LOD) was found to be 0.504 ppm, and the limit of quantification (LOQ) was 1.680 ppm. dntb.gov.ua This sensor demonstrated good selectivity, with a disturbed matrix selectivity of 1.716%, and was operational at an optimal pH of 4 with a response time of 150 seconds for a 2 ppm formaldehyde solution. dntb.gov.ua Furthermore, the sensor was reusable for up to four applications and could be regenerated using a 0.1 M HCl solution. dntb.gov.ua

Another study developed a mini-syringe sol-gel sensor for the detection of formaldehyde in indoor air. nih.gov This sensor, also based on this compound immobilized in a TEOS sol-gel matrix, exhibited a color change from pink to purple upon reaction with formaldehyde. nih.gov At a wavelength of 539.5 nm, this portable sensor showed a linear range between 0.75 and 30 ppm with a detection limit of 0.26 ppm and a sampling time of 120 minutes. nih.gov The high selectivity of this sensor makes it suitable for detecting toxic formaldehyde gas in various environments. nih.gov

Table 2: Characteristics of this compound-Based Sol-Gel Sensors

| Analyte | Sensor Type/Matrix | Wavelength (nm) | Linear Range (ppm) | Limit of Detection (LOD) (ppm) | Response Time | Reusability | Reference |

|---|---|---|---|---|---|---|---|

| Formaldehyde | Optical chemical sensor (TEOS sol-gel) | 576.42 | 0 - 100 | 0.504 | 150 seconds (for 2 ppm) | Up to 4 times | dntb.gov.ua |

| Formaldehyde | Mini-syringe sol-gel sensor (TEOS sol-gel) | 539.5 | 0.75 - 30 | 0.26 | 120 minutes | Not specified | nih.gov |

Electrochemical Detection Methods for this compound

The electrochemical properties of this compound and related triarylmethane dyes have been investigated, paving the way for the development of electrochemical detection methods. These methods offer an alternative to colorimetric and spectroscopic techniques, providing high sensitivity and the potential for miniaturization.

The electrochemical behavior of basic fuchsin, a mixture of dyes that includes pararosaniline, has been studied using voltammetric methods with a constant-current potential sweep on a mercury-film electrode. researchgate.net This research determined the conditions for detecting basic fuchsin in solution, establishing a detection limit of 2.0 x 10⁻⁵ mol/dm³. researchgate.net The reduction peak currents of basic fuchsin were found to increase linearly with its concentration in the range of 6.0 x 10⁻⁵ to 8.0 x 10⁻³ mol/dm³. researchgate.net

Further research has explored the electrochemical properties of pararosaniline in more complex systems. Hybrid multilayer films composed of pararosaniline and a Keggin-type polyoxometalate have been prepared using a layer-by-layer self-assembly method. acs.org The electrochemical responses of these films were studied using cyclic voltammetry, revealing distinct redox processes. acs.org These films demonstrated excellent electrocatalytic activity, acting as versatile multielectrocatalysts. acs.org

The electrochemical degradation of this compound has also been a subject of study, particularly for environmental remediation purposes. researchgate.nettandfonline.com Electrocoagulation has been investigated as a method for removing Basic Red 9 (this compound) from aqueous solutions. researchgate.nettandfonline.com Studies have examined the effects of various parameters, such as current density, initial pH, and electrolysis time, on the dye removal efficiency. researchgate.nettandfonline.com Under optimal conditions, a 99% dye removal was achieved after 30 minutes of electrolysis for an initial dye concentration of 100 mg/L. tandfonline.com Kinetic studies indicated that the dye removal follows a first-order reaction. tandfonline.com

While direct electrochemical sensors for this compound are not as extensively documented as colorimetric methods, the foundational research into its electrochemical behavior and its interactions in various electrochemical systems provides a strong basis for their future development.

Table 3: Electrochemical Studies and Detection of Pararosaniline and Related Dyes

| Analyte/System | Electrochemical Method | Key Findings | Detection Limit/Performance | Reference |

|---|---|---|---|---|

| Basic Fuchsin | Voltammetry (mercury-film electrode) | Linear increase in reduction peak current with concentration. | LOD: 2.0 x 10⁻⁵ mol/dm³; Linear Range: 6.0 x 10⁻⁵ – 8.0 x 10⁻³ mol/dm³ | researchgate.net |

| Pararosaniline/Polyoxometalate Films | Cyclic Voltammetry | Films exhibit well-defined redox processes and electrocatalytic activity. | Not applicable (study focused on film properties) | acs.org |

| This compound (Basic Red 9) | Electrocoagulation | Effective removal from aqueous solution. | 99% removal at 100 mg/L initial concentration. | tandfonline.com |

Mechanisms and Applications of Pararosaniline Hydrochloride in Biological Staining and Histochemistry

Molecular Mechanism of Pararosaniline Hydrochloride Staining

The staining capability of this compound is rooted in its chemical structure, which allows for various modes of interaction with cellular components. As a cationic or "basic" dye, its positively charged component is responsible for binding to anionic sites within tissues. biologicalstaincommission.org

The primary mechanism governing pararosaniline's action as a biological stain involves electrostatic interactions. smolecule.com The pararosaniline molecule in solution is cationic, carrying a positive charge. This allows it to bind strongly to negatively charged (anionic) biomolecules within cells and tissues. biologicalstaincommission.orgsmolecule.com This binding is a result of coulombic forces between the dye cations and tissue anions. biologicalstaincommission.org Key anionic components in biological tissues include the phosphate (B84403) groups of nucleic acids and the sulfate (B86663) and carboxylate groups of glycosaminoglycans and many proteins. biologicalstaincommission.orgsmolecule.com This fundamental electrostatic attraction enables the visualization of these structures under a microscope. smolecule.com

This compound is widely used as a biological stain due to its capacity to bind to nucleic acids like DNA and RNA. ontosight.ai This interaction is primarily electrostatic, with the cationic dye binding to the anionic phosphate backbone of the nucleic acid chains. smolecule.comontosight.ai

A prominent application demonstrating this interaction is the Feulgen reaction, a specific and quantitative staining method for DNA. nih.govwikilectures.eu The procedure begins with mild acid hydrolysis, which selectively removes purine (B94841) bases from the DNA backbone, unmasking reactive aldehyde groups on the deoxyribose sugars. nih.gov These exposed aldehydes then react with the Schiff reagent, of which pararosaniline is the key component, resulting in the formation of a characteristic magenta-colored complex at the precise location of the DNA. nih.gov RNA is not stained by this method because its ribose sugar structure prevents the necessary acid hydrolysis step. nih.gov

Recent research has also identified pararosaniline as a potent modifier of RNA splicing in the nematode Caenorhabditis elegans, indicating a significant interaction with RNA or the cellular machinery that processes it. medchemexpress.comresearchgate.net

This compound also binds to various proteins, contributing to its utility as a general cytoplasmic and nuclear counterstain. smolecule.com The interaction can be electrostatic, with the cationic dye binding to anionic amino acid residues (e.g., aspartic acid, glutamic acid) in proteins.

More specific interactions have also been studied. For instance, research on the binding of pararosaniline with Bovine Serum Albumin (BSA) revealed that the stability of the dye-protein complex is attributed to strong hydrophobic interactions with specific amino acid residues, as well as van der Waals forces. researchgate.net This indicates that mechanisms beyond simple electrostatic attraction are involved.

Furthermore, a derivative, hexazonium pararosaniline, can be used as a cross-linking agent. researchgate.net As a trifunctional diazonium salt, it has the potential to form stable azo compounds with the side chains of amino acids such as tyrosine, histidine, and tryptophan, thereby cross-linking proteins. researchgate.net

Schiff Reagent Formulations and Reaction Mechanisms Involving this compound

The Schiff reagent, prepared from pararosaniline, is a cornerstone of histochemistry, particularly for the detection of aldehydes. Its preparation involves the decolorization of the dye, and its function relies on a specific chemical reaction that restores the color in the presence of aldehydes.

The Schiff reagent is essentially an aqueous solution of this compound that has been decolorized by the action of sulfurous acid (H₂SO₃). wikipedia.orgcdnsciencepub.com The sulfurous acid is typically generated by dissolving sulfur dioxide (SO₂) gas in water or by using a sulfite (B76179) salt, such as sodium bisulfite (NaHSO₃) or sodium metabisulfite (B1197395) (Na₂S₂O₅), in an acidic solution. nih.govbyjus.comquora.combiognost.com

The preparation process involves the sulfonation of the central carbon atom of the pararosaniline molecule. wikipedia.orgbyjus.com This reaction disrupts the conjugated π-electron system (the chromophore) responsible for the dye's magenta color, resulting in a colorless or pale yellow solution known as leucopararosaniline or Schiff reagent. wikipedia.orgcdnsciencepub.com While numerous variations exist, the fundamental components remain consistent. cdnsciencepub.com

Table 1: Example Formulations for Schiff Reagent

| Method/Source | Pararosaniline Concentration | Decolorizing Agent | Acid | Key Steps |

| Bancroft & Stevens quora.com | 1g in 200 mL water | 2g Sodium Metabisulfite | 2 mL conc. HCl | Dissolve dye in boiling water, cool, add metabisulfite and acid, let stand overnight with charcoal. |

| Galassi (Variation 1) stainsfile.com | 1g in 100 mL water | Sulfur Dioxide (gas) | None added initially | Bubble SO₂ gas through the dye solution until it becomes translucent. |

| Galassi (Variation 2) stainsfile.com | Not specified | Sulfurous Acid | Sulfuric Acid | Dissolve dye in sulfurous acid, store in the dark, treat with charcoal if needed, add sulfuric acid. |

| Feulgen Reaction Prep nih.gov | 0.5% solution | Sulfur Dioxide (gas) | Not specified | Bubble SO₂ through the dye solution until saturation, causing the dye to bleach. |

| P.A.S. Staining Prep wikilectures.eubiognost.com | Not specified | Sodium Metabisulfite | Hydrochloric Acid | Prepared by the reduction of pararosaniline with sulfuric acid and sodium metabisulfite. |

The Schiff test is a classic chemical test for the presence of aldehydes. wikipedia.orgbyjus.com When the colorless Schiff reagent is added to a sample containing aldehydes, a characteristic magenta or violet color develops. wikipedia.orgvedantu.com This color restoration is the basis for histochemical techniques like the Periodic acid-Schiff (PAS) stain, which detects polysaccharides, and the Feulgen reaction for DNA. wikipedia.orgbiognost.com

The currently accepted mechanism for this reaction is as follows:

Initial Adduct Formation: In the Schiff reagent, the pararosaniline is in a "leuco" or colorless form, with sulfurous acid added to its central carbon atom. wikipedia.orgvedantu.com

Reaction with Aldehyde: The free, uncharged aromatic amine groups of the leucopararosaniline act as nucleophiles and react with the electrophilic carbonyl carbon of an aldehyde group. wikipedia.orgaskiitians.com This reaction typically forms an unstable intermediate. askiitians.com

Rearrangement and Color Restoration: Two molecules of the aldehyde react with the primary amine groups of the dye adduct. researchgate.net This leads to the formation of aldimine groups (also known as Schiff bases). wikipedia.org This process eliminates the sulfite group from the central carbon and restores the dye's original quinoid chromophoric structure, which is responsible for the deep magenta color. nih.govvedantu.com The final colored product is a stable bisulfite adduct. byjus.comvedantu.com

Nuclear magnetic resonance (NMR) studies have provided substantial evidence for this mechanism, identifying the final colored products as α-anilinoalkylsulfonic acids and confirming that the reaction restores the dye's chromophore. researchgate.net

Table 2: Key Stages of the Schiff-Aldehyde Reaction

| Stage | Description | Key Reactants | Product |

| 1. Decolorization | Pararosaniline is treated with sulfurous acid, disrupting the chromophore. | Pararosaniline, Sulfurous Acid | Colorless Leucopararosaniline Adduct |

| 2. Nucleophilic Attack | Free amine groups on the leuco-adduct attack the aldehyde's carbonyl carbon. | Leucopararosaniline, Aldehyde | Unstable Aldimine Intermediate |

| 3. Color Development | The intermediate rearranges, splitting off the sulfite group and restoring the conjugated quinoid system. | Aldimine Intermediate, Bisulfite | Stable, Magenta-Colored Final Adduct |

Role of Sulfur Dioxide in Schiff Reagent Decolorization and Chromophore Formation

The Schiff reagent, a cornerstone of histochemical analysis, is prepared by treating this compound with sulfurous acid (H₂SO₃), typically generated from sulfur dioxide (SO₂) or sodium bisulfite. quora.comwikipedia.org This process leads to the decolorization of the vibrant magenta pararosaniline solution.

The decolorization occurs through the addition of sulfurous acid to the central carbon atom of the pararosaniline molecule. wikipedia.orgnih.gov This reaction disrupts the quinoid ring structure, which is the chromophore responsible for the dye's color, resulting in a colorless solution known as leucopararosaniline. wikipedia.orgresearchgate.net

The magic of the Schiff reagent lies in its ability to regain its color in the presence of aldehydes. When the decolorized reagent reacts with aldehyde groups in tissues, a complex series of reactions ensues. The aldehyde reacts with the amino groups of the leucopararosaniline, and subsequently, with the elimination of the sulfurous acid group, the quinoid structure is restored. vedantu.com This regeneration of the chromophore results in the formation of a new, stable, and brightly colored magenta compound at the site of the aldehyde, allowing for their precise localization. nih.govvedantu.com

Decolorization: Pararosaniline (colored) + Sulfurous Acid → Leucopararosaniline (colorless)

Chromophore Formation: Leucopararosaniline + Aldehyde → Magenta-colored complex

This reversible process is highly sensitive and specific for the detection of aldehydes, making the Schiff reagent an invaluable tool in various histochemical staining techniques. stainsfile.com

Advanced Histochemical and Cytological Staining Protocols Employing this compound

The unique properties of this compound have led to its incorporation into a variety of indispensable staining protocols for the visualization of specific biomolecules and microorganisms.

Feulgen Reaction for DNA Staining with this compound

The Feulgen reaction is a highly specific and quantitative method for demonstrating the presence of DNA in cell nuclei. stainsfile.comontosight.ai The procedure involves two critical steps:

Acid Hydrolysis: The tissue section is treated with warm, dilute hydrochloric acid. This carefully controlled hydrolysis selectively removes the purine bases (adenine and guanine) from the DNA backbone, unmasking the aldehyde groups of the deoxyribose sugars. nih.govstainsfile.com This step is crucial and must be optimized as prolonged or harsh hydrolysis can lead to DNA degradation. nih.gov RNA is not affected by this process due to the presence of a hydroxyl group at the 2' position of its ribose sugar, which prevents the necessary hydrolysis. nih.govwikipedia.org

Schiff Reagent Staining: The tissue is then treated with the Schiff reagent. The newly exposed aldehyde groups in the DNA react with the colorless leucopararosaniline, regenerating the magenta chromophore and staining the DNA a brilliant reddish-purple. nih.govontosight.ai The intensity of the staining is directly proportional to the amount of DNA present, allowing for semi-quantitative analysis of DNA content in cells. wikipedia.org

The Feulgen reaction is widely used in pathology to assess nuclear morphology, detect chromosomal abnormalities, and study the cell cycle. ontosight.ai

Periodic Acid-Schiff (PAS) Reaction for Polysaccharides and Glycoproteins

The Periodic Acid-Schiff (PAS) reaction is a versatile and widely used histochemical technique for the detection of a broad range of carbohydrates, including glycogen (B147801), glycoproteins, and glycolipids. ontosight.aiontosight.aiwikipedia.org The reaction proceeds in two main stages:

Periodic Acid Oxidation: The tissue section is first treated with periodic acid (HIO₄). This oxidizing agent specifically cleaves the carbon-carbon bonds of vicinal diols (glycols) present in carbohydrate structures, converting them into dialdehydes. ontosight.aiwikipedia.org

Schiff Reagent Staining: The section is then incubated with the Schiff reagent. The newly formed aldehyde groups react with the leucopararosaniline to produce a characteristic magenta or purple-red color at the sites of carbohydrate localization. ontosight.aibiogenex.com

The PAS stain is invaluable in diagnostic pathology for identifying glycogen storage diseases, outlining basement membranes, and detecting certain types of cancers and fungal infections. ontosight.aiontosight.ai

Table 1: Comparison of Feulgen and PAS Reactions

| Feature | Feulgen Reaction | Periodic Acid-Schiff (PAS) Reaction |

| Target Molecule | Deoxyribonucleic Acid (DNA) stainsfile.comontosight.ai | Polysaccharides, Glycoproteins, Glycolipids ontosight.aiontosight.ai |

| Initial Treatment | Acid Hydrolysis (e.g., HCl) nih.govstainsfile.com | Periodic Acid Oxidation ontosight.aiwikipedia.org |

| Aldehyde Source | Deoxyribose sugar of DNA stainsfile.com | Oxidized carbohydrate moieties ontosight.ai |

| Primary Application | DNA localization and quantification ontosight.aiwikipedia.org | Visualization of carbohydrates ontosight.aiontosight.ai |

| Staining Color | Reddish-purple ontosight.ai | Magenta/Purple-red ontosight.ai |

Gram Staining and Ziehl-Neelsen Staining in Microbiology

This compound is a key component of carbol-fuchsin, the primary stain used in the Ziehl-Neelsen method for identifying acid-fast bacteria, most notably Mycobacterium tuberculosis. smolecule.comroche.com In this technique, the carbol-fuchsin solution, containing pararosaniline, phenol (B47542), and alcohol, is applied to a bacterial smear and heated. roche.comntep.in The heat and phenol assist the penetration of the dye through the waxy, lipid-rich cell wall of the acid-fast organisms. roche.com Subsequent treatment with an acid-alcohol decolorizer removes the stain from non-acid-fast bacteria, while the acid-fast bacteria retain the red color of the pararosaniline. roche.com

While crystal violet is the primary stain in the Gram stain procedure, pararosaniline is sometimes used as a counterstain for Gram-negative bacteria, imparting a red or pink color to them. smolecule.commicrobenotes.com

Counterstaining Applications (e.g., Prussian Blue Staining)

This compound can be employed as a counterstain in various histological procedures to provide contrast and highlight specific cellular components. smolecule.com For instance, in the Prussian blue reaction for the detection of iron deposits, pararosaniline can be used to stain cell nuclei a light red, providing a clear background against which the blue iron deposits can be easily visualized. sigmaaldrich.comscientificlabs.com

Visualization of Specific Cell Types and Cellular Structures

The application of pararosaniline extends to the visualization of various cell types and structures. It has been used in the staining of cow endometrial cytology samples to help identify different cell types in the uterine lining. sigmaaldrich.comsmolecule.com Furthermore, its ability to bind to nucleic acids and other negatively charged components makes it a useful general stain in histology and cytology for observing cellular morphology. ontosight.ai

Innovations in this compound-Based Staining for Microscopy

Continuous advancements in microscopy and cellular analysis have spurred innovations in the application of traditional stains like this compound. Researchers have expanded its use beyond conventional protocols, developing refined techniques and novel applications that enhance visualization and provide deeper insights into biological structures and processes. These innovations range from improving classical botanical staining methods to integrating pararosaniline into sophisticated multi-dye fluorescence microscopy protocols.

One area of innovation involves the refinement of established clearing and staining techniques for plant anatomy. While basic fuchsin has been traditionally used, this compound is now recognized as a more precise and manageable staining agent in the lactic acid clearing method. okstate.edu Its use allows for a reduction in the concentration of ammonium (B1175870) hydroxide (B78521), which in turn alleviates the excessive softening of delicate plant specimens during the clearing process. This modification is particularly advantageous for the detailed study of vascular structures in whole plant organs or thick sections, offering a clearer and more intact view for photomicrography. okstate.edu

In the realm of microbiology and cell biology, this compound has been incorporated into advanced fluorescence microscopy techniques. A notable innovation is its use in combination with other fluorescent dyes to analyze complex cellular structures. For instance, researchers have successfully used this compound in conjunction with APBT and auramine (B1663534) O to study the morphology of Clostridium sporogenes spores. researchgate.net In these multi-stain protocols, each dye targets different components, and the merged fluorescent images provide a composite and more detailed view of the spore's structure, allowing for the identification of abnormalities. researchgate.net

Furthermore, derivatives of pararosaniline have been developed for specialized applications in histochemistry. Hexazonium pararosaniline, a derivative formed from pararosaniline, has been a valuable reagent in enzyme histochemistry for decades. tandfonline.com More recent investigations have explored its role as a protective agent for unfixed tissues. Studies have shown that immersing unfixed cryostat sections of animal tissues in a dilute, acidic solution of hexazonium pararosaniline can protect them from the damaging effects of aqueous reagents used in subsequent procedures like immunohistochemistry, while preserving the specific affinities of antibodies. tandfonline.com While its action as a true cross-linking fixative is debated, its ability to protect tissue integrity represents a significant innovation in sample preparation for advanced microscopy. tandfonline.com

These innovations highlight the adaptability of this compound, demonstrating its continued relevance in modern microscopy through refined methods and novel applications in complex staining protocols.

Table of Research Findings in this compound Staining Innovations

| Innovation/Technique | Role of this compound | Target Specimen/Molecule | Key Finding/Advantage | Reference |

| Refined Plant Clearing & Staining | Primary stain for vascular tissue | Plant organs and thick sections | More precise and manageable than basic fuchsin; allows for reduced use of softening agents like ammonium hydroxide. | okstate.edu |

| Multi-Stain Fluorescence Microscopy | Fluorescent stain in a dye cocktail | Clostridium sporogenes spores | In combination with APBT and auramine O, it enables detailed morphological analysis of spore structures. | researchgate.net |

| Enzyme Histochemistry & Tissue Protection | Forms the derivative Hexazonium Pararosaniline | Animal tissues (unfixed cryostat sections) | Protects tissue sections from the deleterious effects of aqueous reagents, preserving them for procedures like immunohistochemistry. | tandfonline.com |

| Cytological Analysis | Counterstain | Cow endometrial cytology samples | Used to stain samples to diagnose conditions like subclinical endometritis. | sigmaaldrich.comsmolecule.com |

| Neurological Tissue Staining | Counterstain | Mouse brain sections | Employed as a counterstain in Prussian blue sections to differentiate cell nuclei and other structures. | sigmaaldrich.com |

Biological and Toxicological Research of Pararosaniline Hydrochloride

Mechanistic Toxicology of Pararosaniline Hydrochloride

Research into the mechanistic toxicology of this compound has revealed concerns regarding its carcinogenic and genotoxic potential, as well as its effects on fundamental cellular functions.

Carcinogenic Classification and Studies

This compound has been classified by multiple regulatory and scientific bodies based on evidence of its potential to cause cancer. The International Agency for Research on Cancer (IARC) has classified it as a Group 2B carcinogen, meaning it is "possibly carcinogenic to humans". oxfordlabchem.comsdfine.comscbt.com Similarly, the U.S. National Toxicology Program (NTP) lists it as a substance "anticipated to be a human carcinogen". oxfordlabchem.comsdfine.com

These classifications are supported by long-term animal studies. For instance, oral administration of C.I. Basic Red 9 (a synonym for this compound) in feed to F344/N rats and B6C3F1 mice for 103 weeks resulted in increased incidences of tumors. In rats, there were significant increases in benign and malignant tumors at various sites in both males and females. who.int Studies have also recorded tumors of the liver, adrenal cortex, and thyroid in rats. sdfine.com In mice, the studies showed evidence of hepatocellular carcinomas and other liver tumors. who.intnih.gov An epidemiological study also suggested an increased incidence of urinary bladder cancer in workers involved in the manufacturing of magenta, a dye mixture containing pararosaniline. scbt.com

Carcinogenicity Classifications for this compound

| Classification Body | Classification | Description |

|---|---|---|

| IARC | Group 2B | Possibly carcinogenic to humans. oxfordlabchem.comscbt.com |

| NTP | Anticipated Carcinogen | Substance anticipated to be a human carcinogen. oxfordlabchem.comsdfine.com |

| EU (Annex I to Directive 67/548/EEC) | Carcinogen Category 1B | Substance presumed to have carcinogenic potential for humans. researchgate.netwho.int |

Genotoxicity and Mutagenicity Assessments

Genotoxicity and mutagenicity studies investigate the ability of a chemical to damage genetic material (DNA), which can lead to mutations and potentially cancer. This compound has demonstrated mutagenic properties in various assays. oxfordlabchem.com It has been shown to be mutagenic for both mammalian somatic cells and for bacteria and yeast, such as Salmonella typhimurium strains TA98 and TA100, particularly in the presence of a metabolic activation system. oxfordlabchem.comwho.inteuropa.eu This suggests that metabolites of the compound are likely responsible for its mutagenic activity. nih.gov

Further evidence of its genotoxic potential comes from studies on DNA repair. In a comparative study using the hepatocyte primary culture/DNA repair (HPC/DR) assay, this compound was found to be a potent inducer of DNA repair in hamster hepatocytes, more so than in rat hepatocytes. nih.gov This indicates that the substance can cause DNA damage that triggers cellular repair mechanisms.

Effects on Cellular Processes

This compound can interfere with critical cellular processes. Research indicates that the compound acts as a DNA intercalator, meaning it can insert itself into the DNA structure, which can inhibit essential processes like DNA transcription and replication. biosynth.com

More recent studies using the nematode Caenorhabditis elegans as a model organism have identified pararosaniline as a potent modifier of RNA splicing. nih.govoup.com RNA splicing is a crucial step in gene expression where non-coding regions (introns) are removed from pre-messenger RNA to produce mature messenger RNA (mRNA) that can be translated into protein. nih.gov Disruption of this process can lead to the production of abnormal proteins and cellular dysfunction. nih.gov The same research also demonstrated that pararosaniline exposure activates the oxidative stress response, indicating it causes an imbalance between the production of reactive oxygen species and the cell's ability to detoxify them. nih.govoup.com

Cytotoxic Effects on Specific Cell Lines or Organisms

The cytotoxic effects of this compound, or its ability to kill cells, have been demonstrated across a range of biological systems. In animal models, it has shown cytotoxic effects on squamous cell carcinoma in mice. biosynth.com

Comprehensive in vitro studies have further detailed its broad-spectrum cytotoxicity. A quantitative high-throughput screening (qHTS) of 1,408 compounds against 13 different human and rodent cell lines revealed that this compound and related rosaniline derivatives induced cytotoxicity in all tested cell types at similar concentrations. nih.gov These cell lines were derived from common targets of toxicity, including the liver, blood, kidney, nerves, lung, and skin. nih.govresearchgate.net

Studies in the model organism C. elegans have also shown that exposure to pararosaniline has wide-ranging deleterious effects on its physiology, including its development, reproduction, and lifespan, in a dose-dependent manner. nih.govcore.ac.uk

Occupational and Environmental Exposure Research of this compound

Given its use in industrial settings, research has been conducted to develop methods for monitoring workplace exposure to this compound.

Air Sampling and Determination Methods for Workplace Environments

The lack of established methods for determining the concentration of this compound in the air has historically made it difficult to assess occupational exposure levels for workers. researchgate.netnih.gov To address this, a specific analytical method has been developed and validated. researchgate.netnih.govresearchgate.net

This method is designed for sampling air in the workplace and involves drawing a known volume of air through a polypropylene (B1209903) filter, which adsorbs the this compound aerosol. researchgate.netnih.gov The compound is then extracted (eluted) from the filter using methanol (B129727). researchgate.netnih.gov The resulting solution is analyzed using high-performance liquid chromatography (HPLC) with a diode-array detector (DAD) set to a wavelength of 544 nm. researchgate.netnih.gov This technique allows for the precise quantification of this compound, even in the presence of other substances like aniline (B41778), nitrobenzene, and 4-tolylamine. researchgate.netnih.gov

The validated method can determine airborne concentrations of this compound in the range of 0.002 to 0.04 mg/m³ for a 120-liter air sample. researchgate.netnih.govresearchgate.net

Workplace Air Sampling and Analysis Method for this compound

| Parameter | Description |

|---|---|

| Sampling Medium | Polypropylene filter researchgate.netnih.gov |

| Elution Solvent | Methanol researchgate.netnih.gov |

| Analytical Technique | High-Performance Liquid Chromatography (HPLC) with Diode-Array Detector (DAD) researchgate.netnih.gov |

| Detection Wavelength | 544 nm researchgate.netnih.gov |

| Measurement Range | 0.002 to 0.04 mg/m³ (for a 120 L air sample) researchgate.netnih.gov |

| Limit of Detection (LOD) | 0.17 ng/mL researchgate.netnih.gov |

| Limit of Quantification (LOQ) | 0.51 ng/mL researchgate.netnih.gov |

Assessment of Occupational Exposure Risks

This compound is classified as a category 1B carcinogenic substance, indicating it may cause cancer. nih.govresearchgate.net The primary routes of potential human exposure in an occupational setting are through dermal contact, inhalation of dust particles, and ingestion. nih.govresearchgate.net Individuals working in laboratory environments where basic fuchsin dye is used, such as in analytical and microbiological laboratories, are at risk of exposure. nih.govresearchgate.net In Poland, for instance, approximately 800 employees, the majority of whom were women, were reported to have occupational exposure to this substance in 2016. nih.govresearchgate.net These workers were employed in various settings, including factory, healthcare, environmental protection, and veterinary laboratories, as well as universities and scientific institutes. nih.govresearchgate.net

Long-term or repeated occupational exposure to this compound may lead to its accumulation in the body. scbt.com Chronic exposure to high concentrations of its dust can result in pneumoconiosis, a lung condition characterized by changes in lung function and the appearance of lung shadows on X-rays. scbt.com The substance is also suspected of being a human carcinogen, with evidence suggesting it may cause bladder cancer. nih.gov Due to these health concerns, it is crucial to implement proper handling procedures to minimize exposure. This includes using the substance in well-ventilated areas, wearing protective clothing, gloves, safety glasses, and a dust respirator. scbt.com It is also recommended to avoid generating dust and to use dry clean-up procedures for spills. scbt.com

To assess and control workplace exposure, a method for determining the concentration of this compound in the air has been developed. nih.govresearchgate.net This method utilizes high-performance liquid chromatography with a diode array detector and can measure concentrations ranging from 0.002 to 0.04 mg/m³ for a 120-liter air sample. nih.govresearchgate.net The process involves collecting airborne particles on a polypropylene filter, eluting the substance with methanol, and then analyzing the resulting solution. nih.govresearchgate.net

Environmental Fate and Degradation Studies of this compound

Biodegradability and Environmental Persistence

This compound is known for its poor biodegradability, which contributes to its persistence in the environment. nih.govresearchgate.net Its complex and stable structure makes it resistant to natural degradation processes. researchgate.net This persistence, coupled with its suspected carcinogenicity, raises significant environmental concerns, particularly regarding its presence in wastewater. nih.govresearchgate.net The substance is toxic to aquatic organisms and may cause long-term adverse effects in aquatic environments. scbt.com Safety data sheets indicate that while short-term degradation products are unlikely to be hazardous, long-term degradation products may arise and could be more toxic than the original compound. oxfordlabchem.com

Advanced Oxidation Processes for this compound Degradation (e.g., Ozonation, Sonolysis)

Advanced oxidation processes (AOPs) are effective methods for degrading complex organic compounds like this compound. researchgate.net These processes generate highly reactive hydroxyl radicals that can break down the dye molecule. researchgate.net

Ozonation has been shown to be a particularly powerful tool for the treatment of pararosaniline-containing wastes. researchgate.netresearchgate.net Studies have demonstrated that ozonation is more efficient at degrading pararosaniline solutions than sonolysis alone or in combination with ozone. researchgate.net Even short-term ozonation (15 minutes) can eliminate mutagenic effects, although longer treatment times (120 minutes) are necessary for significant toxicity removal. researchgate.netresearchgate.net

Sonolysis , the use of ultrasound to induce chemical reactions, is another AOP used for the degradation of pararosaniline. researchgate.net The degradation of pararosaniline and other triphenylmethane (B1682552) dyes like ethyl violet has been achieved with a pseudo-first-order rate constant. researchgate.net Combining sonolysis with ozonation can prevent the formation of toxic intermediates. researchgate.net

Other AOPs that have been investigated for the degradation of similar dyes include UV photolysis, Fenton and photo-Fenton processes, and photocatalysis. researchgate.net For instance, the degradation of hexamethyl pararosaniline chloride has been studied using hydrodynamic cavitation combined with oxidants like hydrogen peroxide and zinc oxide, showing significant mineralization. nih.govresearchgate.net

Adsorption-Based Removal Technologies for this compound from Aqueous Solutions

Adsorption is a widely used and effective technology for removing dyes like this compound from aqueous solutions. This process involves the accumulation of the dye molecules onto the surface of a solid adsorbent. Various materials have been investigated for their potential to adsorb this compound.

One highly effective adsorbent is a resin containing motifs of maleic acid and glycine (B1666218), which has demonstrated a maximum adsorption capacity (q_max) of 1534 mg/g. nih.govnih.govkfupm.edu.sa This adsorption process follows pseudo-second-order kinetics and is considered nearly irreversible. nih.govkfupm.edu.sa Other developed adsorbents include:

A composite of Graphene/β-cyclodextrin with a saturated adsorption capacity of 425.8 mg/g. nih.gov

Carbazole-containing conjugated copolymers, which have shown an outstanding adsorption capacity of 483.09 mg/g. acs.orgnih.gov

Magnetic ZnFe₂O₄@chitosan encapsulated in graphene oxide with an adsorption capacity of 244 mg/g. nih.gov

Modified loess clay, which removed 98.4% of the dye in 40 minutes and had an adsorption capacity of 130 mg/g. nih.gov

Lignocellulose fraction of sugarcane bagasse, with an adsorption capacity of 48.98 mg/g at 303 K. researchgate.net

The efficiency of adsorption can be influenced by several factors, including the initial pH of the solution, the initial dye concentration, and the temperature. researchgate.net For example, the adsorption of this compound onto sugarcane bagasse was found to be an exothermic and spontaneous process. researchgate.net

Below is an interactive data table summarizing the adsorption capacities of various adsorbents for this compound.

| Adsorbent | Maximum Adsorption Capacity (q_max) (mg/g) | Reference |

| Resin with maleic acid and glycine motifs | 1534 | nih.govnih.govkfupm.edu.sa |

| Carbazole-containing conjugated copolymers | 483.09 | acs.orgnih.gov |

| Graphene/β-cyclodextrin composite | 425.8 | nih.gov |

| Magnetic ZnFe₂O₄@chitosan in graphene oxide | 244 | nih.gov |

| Modified loess clay | 130 | nih.gov |

| Lignocellulose fraction of sugarcane bagasse | 48.98 | researchgate.net |

Emerging Research Areas and Future Directions for Pararosaniline Hydrochloride

Development of Novel Pararosaniline Hydrochloride Derivatives for Enhanced Performance

The core structure of this compound is being strategically modified to create novel derivatives with superior or specialized properties. Research is focused on altering its physical and chemical characteristics, such as solubility and reactivity, to suit specific applications.